NHE1 Inhibition Potency of 3-Hydroxy-2-(trifluoromethoxy)benzoic acid
3-Hydroxy-2-(trifluoromethoxy)benzoic acid demonstrates potent inhibition of the sodium/hydrogen exchanger 1 (NHE1) in human HT-29 colorectal adenocarcinoma cells, with a reported IC50 of 16 nM [1]. This activity is a key differentiator from simpler analogs like 2-(trifluoromethoxy)benzoic acid (CAS 1979-29-9), which has not been reported to inhibit NHE1 but instead acts as a carbonic anhydrase inhibitor [2]. The presence of the 3-hydroxy group in the target compound is critical for this specific NHE1 inhibitory activity.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | 2-(Trifluoromethoxy)benzoic acid: No NHE1 inhibition reported; inhibits carbonic anhydrase instead. |
| Quantified Difference | Not quantifiable directly; represents a distinct target engagement profile. |
| Conditions | Human HT-29 cells; intracellular pH change assay; 30-minute incubation. |
Why This Matters
This establishes a specific biochemical activity (NHE1 inhibition) for the target compound that is absent in a common analog, guiding selection for projects focused on pH regulation in cancer or cardiovascular biology.
- [1] BindingDB. (n.d.). BDBM50396472 CHEMBL2170607. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=BDBM50396472 View Source
- [2] BRENDA Enzyme Database. (n.d.). Ligand 2-(trifluoromethoxy)benzoic acid. https://www.brenda-enzymes.de/ligand.php?ligand_id=13404 View Source
